molecular formula C24H26FN5OS B11576193 (2,6-dimethylpiperidin-1-yl)[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

(2,6-dimethylpiperidin-1-yl)[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

Cat. No.: B11576193
M. Wt: 451.6 g/mol
InChI Key: RNVXFBFVRSZGKM-UHFFFAOYSA-N
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Description

1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and phenyl positions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. .

Scientific Research Applications

1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target receptors due to its hydrogen bond accepting and donating characteristics. This interaction can inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects .

Comparison with Similar Compounds

1-[6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]-2,6-DIMETHYLPIPERIDINE can be compared with other triazolothiadiazine derivatives. Similar compounds include:

Properties

Molecular Formula

C24H26FN5OS

Molecular Weight

451.6 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

InChI

InChI=1S/C24H26FN5OS/c1-15-7-6-8-16(2)29(15)23(31)21-20(17-11-13-19(25)14-12-17)28-30-22(26-27-24(30)32-21)18-9-4-3-5-10-18/h3-5,9-16,20-21,28H,6-8H2,1-2H3

InChI Key

RNVXFBFVRSZGKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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